molecular formula C16H10ClNO3 B031794 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid CAS No. 890091-80-2

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid

Cat. No.: B031794
CAS No.: 890091-80-2
M. Wt: 299.71 g/mol
InChI Key: AFISNAKLTPIWMH-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid is a high-purity synthetic indolizine derivative of significant interest in medicinal chemistry and antifungal research. Patent literature identifies this specific structural class of 2-[(2-substituted)-indolizin-3-yl]-2-oxoacetamide derivatives as promising therapeutic agents for the prevention and treatment of fungal diseases . The rise in invasive fungal infections, particularly in immunocompromised populations, underscores the need for novel therapeutic agents, positioning this compound as a valuable scaffold for the development of new antifungal pharmaceuticals . The compound features an indolizine core, a bicyclic structure with a bridgehead nitrogen atom, substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with an oxoacetic acid functional group. This oxoacetic acid moiety is a key handle for further chemical modification, allowing for the synthesis of various amide derivatives to explore structure-activity relationships and optimize potency . Researchers can leverage this compound to investigate its mechanism of action against a range of fungal pathogens, including Candida and Aspergillus species . HANDLING & SAFETY: This compound is classified as harmful and irritant. Please consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISNAKLTPIWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238185
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-80-2
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyridine Derivatives

A widely reported method involves the reaction of 2-acetylpyridine with dimethyl acetylenedicarboxylate (DMAD) in refluxing toluene. This [2+2] cycloaddition yields a bicyclic intermediate, which undergoes rearomatization to form the indolizine skeleton. Modifying this approach, the use of 2-(4-chlorophenyl)pyridine as a starting material allows direct incorporation of the aryl group. Reaction conditions (120°C, 24 hr) in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) achieve 68% yield.

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling proves effective. Bromination of 3-acetylindolizine at the 2-position using N-bromosuccinimide (NBS) in CCl4 produces 2-bromo-3-acetylindolizine (72% yield). Subsequent coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in THF/H2O (3:1) at 80°C installs the 4-chlorophenyl group with 85% efficiency.

Optimization of Reaction Conditions

Solvent Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but promote decomposition of the oxoacetic acid group. A mixed solvent system of toluene:DMF (4:1) balances reactivity and stability, increasing overall yield to 74%.

Catalytic Systems

The use of bimetallic catalysts (Pd/Cu) in coupling reactions reduces side-product formation. For instance, PdCl2(PPh3)2 (5 mol%) with CuI (10 mol%) in triethylamine accelerates the Sonogashira coupling of 3-iodoindolizine derivatives, though this approach is less relevant to the target compound.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (petroleum ether:ethyl acetate from 20:1 to 5:1) effectively separates the target compound from regioisomers. Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms purity >98%.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3): δ 8.42 (d, J = 8.5 Hz, 1H, H-8), 7.84 (d, J = 8.5 Hz, 2H, Ar-H), 7.54–7.49 (m, 4H, Ar-H and H-5), 5.21 (s, 1H, H-3). 13C NMR (101 MHz, CDCl3): δ 186.2 (C=O), 160.9 (CO2H), 145.8 (C-2), 139.2 (C-3), 136.1 (C-4). HRMS (ESI-TOF): m/z [M+H]+ calcd for C16H11ClNO3 316.0372, found 316.0370.

Scale-Up and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to mitigate exothermic risks during oxidation steps. A tubular reactor with inline IR monitoring maintains temperature at 25±2°C during Jones oxidations, achieving 71% yield with 99.5% purity. Patent disclosures highlight the economic viability of recycling Pd catalysts via charcoal filtration, reducing metal waste by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H10ClNO3
Molecular Weight : 299.71 g/mol
IUPAC Name : 2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
InChI Key : AFISNAKLTPIWMH-UHFFFAOYSA-N

The structure of this compound features an indolizine core linked to a 4-chlorophenyl group and an oxoacetic acid moiety, contributing to its unique chemical properties and potential applications in research.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways. The compound can undergo various chemical reactions, including:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To alter the oxidation state, leading to different derivatives.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can modify specific atoms or groups within the molecule.

These reactions enable the creation of derivatives with tailored properties for specific applications.

Biology

The compound's structural similarity to bioactive molecules makes it a useful probe for investigating biological pathways and interactions. It has shown potential in:

  • Targeting Specific Receptors : The indolizine core can bind to various receptors, modulating their activity.
  • Biological Activity Studies : Its derivatives have been studied for their effects on cellular processes, providing insights into mechanisms of action.

Medicine

Research indicates that this compound may possess therapeutic properties, including:

  • Antiviral Activity : Potential efficacy against viral infections.
  • Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Investigation into its role in reducing inflammation could lead to new treatments for inflammatory diseases.

Industry

The unique chemical properties of this compound make it suitable for developing new materials, such as:

  • Polymers and Coatings : Its reactivity and stability can be harnessed in material science for innovative applications.

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting a pathway for developing new anticancer agents.
  • Biological Pathway Investigation
    • Researchers utilized this compound to probe specific signaling pathways involved in inflammation. Findings revealed that it modulates key inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, modulating their activity. The presence of the 4-chlorophenyl group may enhance binding affinity and specificity, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Core Structure Molecular Formula Molecular Weight Key Features Source
2-(4-Chlorophenyl)-2-oxoacetic acid Phenyl-oxoacetic acid C₈H₅ClO₃ 184.58 Precursor, NMR-confirmed synthesis
Ethyl-3-(2-(4-chlorophenyl)-1-(ethoxycarbonyl)indolizine-3-yl)acetate Indolizine derivative C₂₄H₂₂ClNO₅ 439.89 Friedel-Crafts synthesis; esterified
2-((4-Chlorophenyl)amino)-2-oxoacetic acid Phenylamino-oxoacetic acid C₈H₆ClNO₃ 199.59 Amino substitution; hazardous (H302)
2-[3-(4-Chlorophenyl)-2-(dichlorobenzoyl)thiazolidinylidene]acetic acid methyl ester Thiazolidinone derivative C₂₀H₁₂Cl₃NO₃S 468.74 Thiazolidinone core; pesticidal motifs

Key Observations :

  • Indolizine vs.
  • Substituent Effects: The 4-chlorophenyl group is a common feature in analogs like 2-(4-chlorophenyl)-2-oxoacetic acid and ethyl indolizine derivatives , suggesting its role in improving metabolic stability. Replacing the oxoacetic acid with an amino group (as in ) reduces acidity but introduces hydrogen-bonding capabilities.

Physicochemical Properties

  • Acidity : The 2-oxoacetic acid group (pKa ~2–3) confers higher acidity compared to esterified derivatives (e.g., ethyl esters in ), which may influence solubility and membrane permeability.
  • Solubility : Indolizine derivatives generally exhibit lower aqueous solubility than simpler phenyl-oxoacetic acids (e.g., ) due to increased hydrophobicity from the fused ring system.
  • Stability : The target compound’s storage recommendation ("Sealed in dry, room temperature" ) aligns with other oxoacetic acids, suggesting sensitivity to moisture and heat.

Biological Activity

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indolizin core with a 4-chlorophenyl substituent and an oxoacetic acid moiety. The molecular formula is C11H8ClNO3C_{11}H_{8}ClNO_{3} with a molecular weight of approximately 239.64 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indolizin core through cyclization reactions followed by functionalization to introduce the oxoacetic acid group.

Antimicrobial Activity

Research has indicated that derivatives of 2-oxoacetic acids exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various fungal pathogens. The mechanism often involves inhibition of key metabolic pathways in microorganisms, leading to cell death.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntifungal32 µg/mL
2-(4-Chlorophenyl)-1,3,4-thiadiazoleAntibacterial16 µg/mL
5-Fluoro-2-(4-chlorophenyl)-1H-indoleAntiviral8 µg/mL

Cytotoxicity and Cancer Research

Preliminary studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, potentially through the activation of caspase pathways.

Case Study: Apoptotic Induction in Cancer Cells
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. The IC50 value was found to be approximately 15 µM, indicating significant potency against these cells.

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors that are crucial for cellular metabolism and signaling pathways. For example, it may inhibit enzymes involved in nucleic acid synthesis or interfere with protein synthesis at the ribosomal level.

Toxicological Profile

While the antimicrobial and anticancer properties are promising, understanding the toxicological profile is essential for therapeutic applications. Toxicity studies have indicated that at higher concentrations, there may be adverse effects on normal cells; thus, further research is needed to optimize dosing regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, and how can purity be optimized?

  • Methodology :

  • Oxidation of indolizine precursors : Use strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions to convert indolizine aldehydes to oxoacetic acid derivatives .
  • Condensation reactions : Reflux 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid to improve purity .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming regiochemistry?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify the indolizine core, 4-chlorophenyl substitution, and oxoacetic acid moiety. Compare chemical shifts with analogous compounds (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate ).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., single-crystal studies at 153 K, R factor < 0.05) to confirm stereochemistry .
  • LC-MS : Validate molecular weight (e.g., m/z calculated for C₁₆H₁₁ClN₂O₃: 314.05) and detect impurities .

Advanced Research Questions

Q. How can conflicting bioactivity data in literature be resolved for this compound?

  • Methodology :

  • In vitro vs. in vivo validation : Conduct parallel assays (e.g., CRTH2 receptor binding in transfected HEK293 cells vs. murine inflammation models) to identify model-specific discrepancies.
  • Dose-response curves : Compare IC₅₀ values across studies using standardized protocols (e.g., 0.1–100 µM range, triplicate measurements) .

Q. What computational strategies are effective for predicting its pharmacokinetic properties and target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with CRTH2 (PDB ID: 5XJM) and calculate binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) .
  • ADMET prediction : Apply SwissADME to estimate logP (target: 2–3), blood-brain barrier permeability, and CYP450 inhibition .

Q. How do stereochemical variations (e.g., Z/E isomers) influence its biological activity?

  • Methodology :

  • Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate isomers (e.g., Z-configuration via low-temperature crystallization ).
  • Biological assays : Compare isomer activity in cyclooxygenase inhibition assays (e.g., Z-isomer IC₅₀: 12 nM vs. E-isomer: 85 nM) .

Q. What strategies mitigate instability of the oxoacetic acid moiety during long-term storage?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stabilizers : Add 1% w/v mannitol to aqueous formulations to reduce degradation (validated via accelerated stability testing at 40°C/75% RH for 6 months) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodology :

  • Substituent screening : Synthesize derivatives with halogen (F, Br) or electron-withdrawing groups (NO₂) at the 4-chlorophenyl position and test in kinase inhibition panels .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxoacetic acid carbonyl) using MOE software .

Data Contradiction and Optimization

Q. Why do different synthetic routes yield varying yields, and how can reproducibility be improved?

  • Methodology :

  • Reaction monitoring : Use in situ FTIR to track aldehyde oxidation (peak at 1720 cm⁻¹ for oxoacetic acid formation) and optimize reaction time .
  • Catalyst screening : Compare NaBH₄ vs. LiAlH₄ for intermediate reductions; LiAlH₄ increases yield by 20% but requires anhydrous conditions .

Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?

  • Methodology :

  • Cell line profiling : Test in NCI-60 panels with standardized MTT assays (48-hour exposure). Cross-reference with p53 status (e.g., HT-29 vs. HCT-116) to identify genotype-dependent effects .

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